5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry. Its structure is characterized by a thieno[2,3-c]pyridine core, which has been associated with various biological activities including anticancer effects. The compound's molecular formula is C23H34N4O3S, and it has a molecular weight of approximately 520.6 g/mol .
The compound is classified as a sulfamoyl-containing derivative and belongs to the broader category of thieno[2,3-c]pyridine derivatives. Its design incorporates multiple functional groups that enhance its biological activity. The thieno[2,3-c]pyridine structure is particularly noted for its role in cancer therapeutics due to its ability to inhibit key proteins involved in apoptosis regulation .
The synthesis of 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically follows multi-step organic synthesis techniques. Key steps may include:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
The compound can undergo various chemical reactions typical for amides and sulfamides:
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or alter its pharmacokinetic properties .
The primary mechanism of action for 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide appears to involve the inhibition of B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a critical regulator of apoptosis; thus:
Preliminary studies suggest that this compound could be effective against Bcl-2-related malignancies .
The physical properties include:
Chemical properties:
Data on melting point and boiling point are not widely available but are essential for practical applications in drug formulation .
The primary application of 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide lies in its potential as a therapeutic agent for cancer treatment. Its ability to modulate apoptotic pathways positions it as a promising candidate for drug development targeting malignancies associated with Bcl-2 overexpression.
Additionally, ongoing research may explore its anti-inflammatory and antimicrobial properties due to its structural characteristics . Further studies are necessary to fully elucidate its pharmacological profile and potential applications across different therapeutic areas.
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.:
CAS No.: 4685-03-4